![molecular formula C5H2ClF2NO2S B2612071 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid CAS No. 2228654-04-2](/img/structure/B2612071.png)
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chloro group at the 2-position of the thiazole ring and two fluorine atoms attached to the acetic acid moiety. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 2-chloro-1,3-thiazole with difluoroacetic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of thiazole derivatives with various functional groups
Scientific Research Applications
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,3-thiazol-5-yl)methanol
- 2-(2-Chloro-1,3-thiazol-5-yl)methoxybenzenecarboxylic acid
- 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroethanol .
Uniqueness
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is unique due to the presence of both chloro and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-4-9-1-2(12-4)5(7,8)3(10)11/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBKZSVKBVUTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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